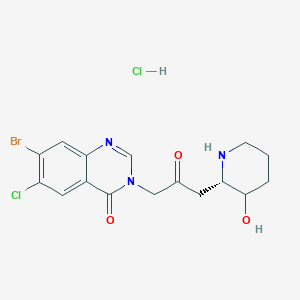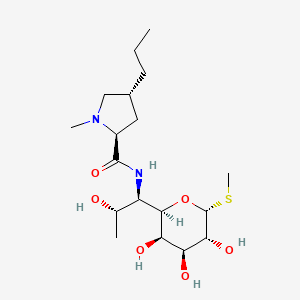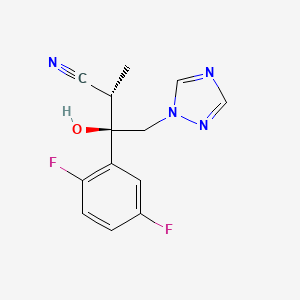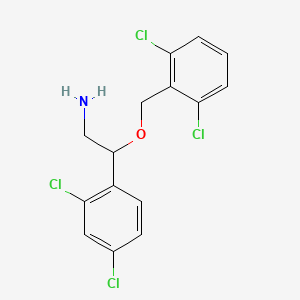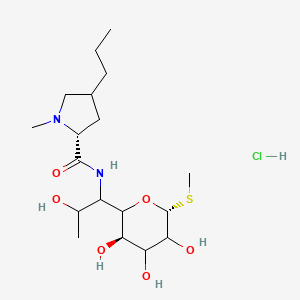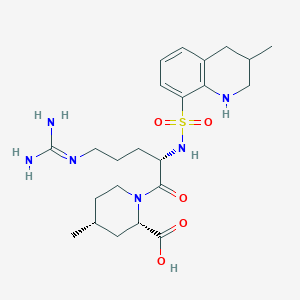
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
説明
A metabolite of Argatroban
科学的研究の応用
Synthesis and Chemical Properties
Diastereoselective Synthesis
A study explored the diastereoselective synthesis of an argatroban intermediate using this compound. The research focused on identifying the best catalyst for the diastereoselective hydrogenation of a suitable precursor aimed at synthesizing the (2R,4R)-4-methyl piperidine moiety (Ferraboschi, et al., 2011).
Chemoenzymatic Synthesis
Another study focused on the chemoenzymatic synthesis of the enantiomerically pure 1,2,3,4-tetrahydroquinoline moiety of antithrombotic argatroban, which includes this compound (Ferraboschi, et al., 2013).
Applications in Thrombin Inhibition
Anticoagulant Properties
A study demonstrated the use of this compound as an anticoagulant in patients with chronic renal failure undergoing maintenance hemodialysis. It was compared with heparin, showing distinct advantages in terms of platelet activation in the hemodialysis circuit (Matsuo, et al., 1986).
Synthetic Thrombin Inhibition
The compound was found to be a potent synthetic inhibitor of thrombin in various concentrations, significantly affecting thrombin-induced activation of factors VIII and XIII (Green, et al., 1985).
Thrombin Inhibition Potency
Research on the stereo-configuration of this compound showed that the (2R, 4R)-isomer was the most potent inhibitor of thrombin, indicating the importance of its stereo-structure (Okamoto, et al., 1981).
Anticancer Potential
- Oxidative Stress-Inducing Agents: A study synthesized a series of compounds, including this one, which induced oxidative stress and cytotoxic effects in various cancer cell lines. This highlights its potential as an anticancer agent (Madácsi, et al., 2013).
Miscellaneous Applications
In Vitro Metabolic Fate Study
The compound was involved in a study to understand the in vitro metabolic fate of synthetic cannabinoid receptor agonists, suggesting its use in toxicological screenings (Richter, et al., 2022).
Radioiodinated Ligand for Receptor Study
This compound was used in the development of a non-peptide radioiodinated high affinity melanocortin-4 receptor ligand, which is important for receptor-based studies (Mutulis, et al., 2003).
特性
IUPAC Name |
(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-YZYLHUITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




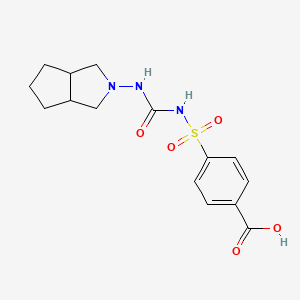
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)


